molecular formula C23H20N2O5S B3559172 N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide

Cat. No.: B3559172
M. Wt: 436.5 g/mol
InChI Key: DGPJSMZISWRXMR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core with acetylphenyl and sulfamoyl groups attached, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-15(26)17-6-10-20(11-7-17)24-23(28)19-4-3-5-22(14-19)31(29,30)25-21-12-8-18(9-13-21)16(2)27/h3-14,25H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPJSMZISWRXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzamide with acetic anhydride to introduce the acetyl groups. This is followed by the sulfonation of the intermediate product using chlorosulfonic acid to attach the sulfamoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)benzamide: Lacks the sulfamoyl group, making it less versatile in certain applications.

    N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide: Contains additional cyanoethyl groups, which may alter its reactivity and applications.

Uniqueness

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide stands out due to its combination of acetyl and sulfamoyl groups, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide
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N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide

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